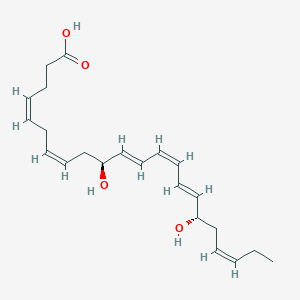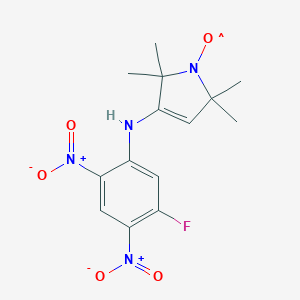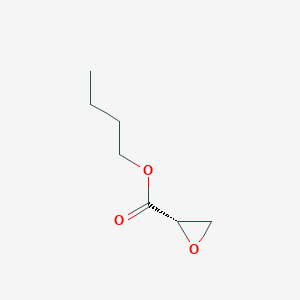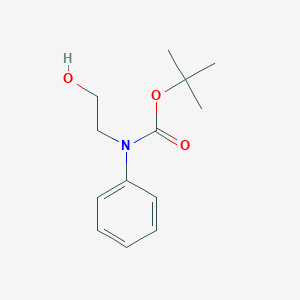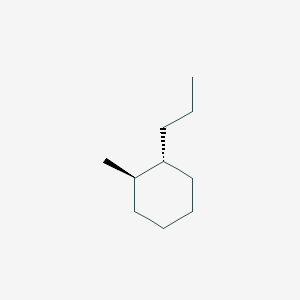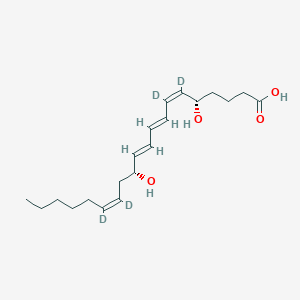
Leukotriène B4-d4
Vue d'ensemble
Description
Leukotriene B4-d4 is a deuterated analog of Leukotriene B4, a potent inflammatory mediator derived from arachidonic acid. Leukotriene B4-d4 is primarily used in scientific research to study the metabolism and biological effects of Leukotriene B4, as well as to develop and validate analytical methods for detecting Leukotriene B4 in biological samples .
Applications De Recherche Scientifique
Leukotriene B4-d4 is widely used in scientific research due to its stable isotopic labeling. Key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry to quantify Leukotriene B4 levels in biological samples.
Biological Research: Helps in studying the metabolism and biological effects of Leukotriene B4 in various cell types and tissues.
Medical Research: Used to investigate the role of Leukotriene B4 in inflammatory diseases such as asthma, arthritis, and cardiovascular diseases.
Pharmaceutical Development: Aids in the development of drugs targeting Leukotriene B4 pathways
Mécanisme D'action
Target of Action
Leukotriene B4-d4 primarily targets the Leukotriene B4 receptor 1 (BLT1) . BLT1 plays crucial roles in acute inflammatory responses and is a valuable target for anti-inflammation treatment . It is expressed exclusively in the immune system .
Mode of Action
Leukotriene B4-d4 interacts with its target, BLT1, to activate leukocytes and prolong their survival . This interaction triggers a hydrogen-bond network of water molecules and key polar residues, which is the key molecular determinant for Leukotriene B4 binding . The displacement of residues M1013.36 and I2717.39 to the center of the receptor, which unlocks the ion lock of the lower part of the pocket, is the key mechanism of receptor activation .
Biochemical Pathways
Leukotriene B4-d4 is involved in the 5-lipoxygenase pathway of arachidonic acid metabolism . The release of arachidonic acid stimulates the 5-lipoxygenase (5-LO) pathway, which produces Leukotrienes . This pathway regulates various metabolic and physiological processes involving ischemic/reperfusion (I/R) injury .
Pharmacokinetics
It is known that the compound’s interaction with its receptor, blt1, is crucial for its bioavailability .
Result of Action
The action of Leukotriene B4-d4 results in various molecular and cellular effects. It promotes the release of inflammatory cytokines, chemokines, and histamine, leading to vasodilation, increased vascular permeability, and the migration of immune cells to sites of inflammation . It also acts as a chemoattractant for neutrophils and macrophages to vascular endothelium .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Leukotriene B4-d4. For instance, the environment’s influence on the epigenome can affect genome function, thereby influencing the action of Leukotriene B4-d4
Analyse Biochimique
Biochemical Properties
Leukotriene B4-d4 interacts with various enzymes, proteins, and other biomolecules. It is synthesized in vivo from LTA4 by the enzyme LTA4 hydrolase . Its primary function is to recruit neutrophils to areas of tissue damage, though it also helps promote the production of inflammatory cytokines by various immune cells .
Cellular Effects
Leukotriene B4-d4 has significant effects on various types of cells and cellular processes. It influences cell function by regulating immune responses . It also triggers contractions in the smooth muscles lining the bronchioles; their overproduction is a major cause of inflammation in asthma and allergic rhinitis .
Molecular Mechanism
Leukotriene B4-d4 exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it recruits neutrophils to areas of tissue damage and promotes the production of inflammatory cytokines by various immune cells .
Metabolic Pathways
Leukotriene B4-d4 is involved in the leukotriene metabolic pathway . It interacts with enzymes such as 5-lipoxygenase and LTA4 hydrolase . It also affects metabolic flux and metabolite levels .
Subcellular Localization
Leukotriene B4-d4 is primarily found in the nucleoplasm and to a lesser extent in a subpopulation of microglia in human Alzheimer´s Disease (AD) hippocampus brain sections . It also acts at a different site, the nuclear envelope, than does cytosolic 5-LO, which acts at cytoplasmic and perinuclear membranes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Leukotriene B4-d4 is synthesized through a multi-step process starting from arachidonic acid. The key steps involve the introduction of deuterium atoms at specific positions in the molecule. The synthesis typically involves the following steps:
Hydrogenation: Arachidonic acid is partially hydrogenated to introduce deuterium atoms.
Oxidation: The partially deuterated arachidonic acid is oxidized to form Leukotriene A4-d4.
Hydrolysis: Leukotriene A4-d4 is hydrolyzed to produce Leukotriene B4-d4.
Industrial Production Methods
Industrial production of Leukotriene B4-d4 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include the choice of catalysts, reaction temperature, and pressure. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Leukotriene B4-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites of Leukotriene B4-d4, which are used to study its metabolic pathways and biological effects .
Comparaison Avec Des Composés Similaires
Leukotriene B4-d4 is compared with other leukotrienes such as:
Leukotriene C4: Involved in bronchoconstriction and increased vascular permeability.
Leukotriene D4: Similar to Leukotriene C4 but with additional roles in smooth muscle contraction.
Leukotriene E4: A stable metabolite of Leukotriene C4 and D4 with prolonged biological effects
Uniqueness
Leukotriene B4-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it an invaluable tool in research focused on understanding the role of Leukotriene B4 in various physiological and pathological processes .
Propriétés
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z)-6,7,14,15-tetradeuterio-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1/i6D,9D,11D,15D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYSSYRCGWBHLG-PHKHWAPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C[C@H](/C=C/C=C/C(=C(/[2H])\[C@H](CCCC(=O)O)O)/[2H])O)/CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





